molecular formula C17H12N4S2 B12860081 4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine

4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B12860081
M. Wt: 336.4 g/mol
InChI Key: UBFCNFWSWMNMPY-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, while the Dieckmann cyclization and Krapcho decarboxylation are employed to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their function .

Properties

Molecular Formula

C17H12N4S2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(4-methylphenyl)-4-pyrimidin-2-ylsulfanylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H12N4S2/c1-11-3-5-12(6-4-11)13-9-22-15-14(13)16(21-10-20-15)23-17-18-7-2-8-19-17/h2-10H,1H3

InChI Key

UBFCNFWSWMNMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=NC=CC=N4

Origin of Product

United States

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